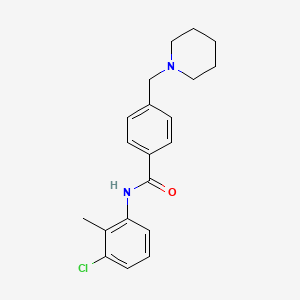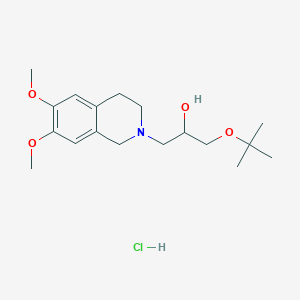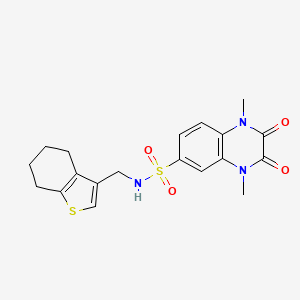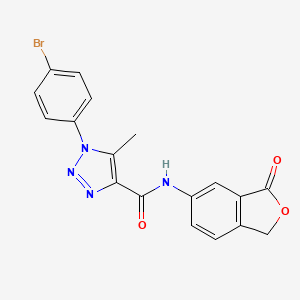
N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide, also known as ML204, is a selective blocker of the ion channel TRPC4 and TRPC5. This compound has been used in scientific research to investigate the role of these ion channels in various physiological and pathological processes.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide selectively blocks TRPC4 and TRPC5 ion channels by binding to a specific site on the channel. This blockage prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. The blockade of TRPC4 and TRPC5 ion channels has been shown to have beneficial effects in various disease models.
Biochemical and Physiological Effects:
The blockade of TRPC4 and TRPC5 ion channels by N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have beneficial effects in various disease models. For example, N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to reduce blood pressure in hypertensive rats by blocking TRPC4 channels in the renal vasculature. N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to reduce cardiac hypertrophy by blocking TRPC5 channels in the heart. In addition, N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to reduce chronic pain by blocking TRPC5 channels in sensory neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide in lab experiments is its selectivity for TRPC4 and TRPC5 ion channels. This allows researchers to investigate the specific role of these channels in various physiological and pathological processes. However, one limitation of using N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide is its relatively low potency compared to other TRPC4 and TRPC5 blockers. This can make it difficult to achieve complete blockage of these channels in some experimental models.
Zukünftige Richtungen
For the use of N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide in scientific research include the investigation of the role of TRPC4 and TRPC5 ion channels in other disease models and the development of more potent TRPC4 and TRPC5 blockers.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been used extensively in scientific research to investigate the role of TRPC4 and TRPC5 ion channels in various physiological and pathological processes. These ion channels have been implicated in diseases such as hypertension, cardiac hypertrophy, and chronic pain. N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been used to study the effects of TRPC4 and TRPC5 blockade on these diseases.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-15-18(21)6-5-7-19(15)22-20(24)17-10-8-16(9-11-17)14-23-12-3-2-4-13-23/h5-11H,2-4,12-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGPETYLMHLGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-{[(4-fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B4438982.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4438989.png)

![N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439005.png)
![2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4439009.png)
![((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B4439012.png)
![isopropyl {2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}acetate](/img/structure/B4439027.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4439031.png)

![4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439040.png)

![1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-ethylpiperazine hydrochloride](/img/structure/B4439068.png)
![N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439076.png)
